molecular formula C23H20FN5O3 B2885254 8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 845627-99-8

8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2885254
CAS No.: 845627-99-8
M. Wt: 433.443
InChI Key: PMRNNBNZDBGXFV-UHFFFAOYSA-N
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Description

The compound 8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine scaffold. These substitutions are common in ligands targeting serotonin (5-HT) receptors and phosphodiesterases (PDEs), as seen in related analogs .

Properties

IUPAC Name

6-(4-ethoxyphenyl)-7-(4-fluorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN5O3/c1-4-32-17-11-9-16(10-12-17)29-18(14-5-7-15(24)8-6-14)13-28-19-20(25-22(28)29)26(2)23(31)27(3)21(19)30/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMRNNBNZDBGXFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Imidazo[2,1-f]purine core : This core is crucial for the biological activity of the compound.
  • Substituents : The presence of the ethoxyphenyl and fluorophenyl groups significantly influences its pharmacodynamics.
PropertyValue
Molecular FormulaC18H19F N4O2
Molecular Weight348.37 g/mol
SolubilitySoluble in DMSO and ethanol

Research indicates that this compound exhibits various biological activities primarily through its interaction with cellular targets involved in signaling pathways. The imidazo-purine structure is known to mimic purines, allowing it to interfere with nucleic acid synthesis and function.

  • Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor cell proliferation through apoptosis induction in various cancer cell lines.
  • Antiviral Properties : The compound has shown promise against certain viral infections by inhibiting viral replication mechanisms.

Case Studies

  • Study on Antitumor Effects :
    • In vitro tests were conducted using human breast cancer cell lines (MCF-7).
    • Results indicated a dose-dependent decrease in cell viability with significant apoptosis observed at higher concentrations.
    • The study concluded that the compound could serve as a potential chemotherapeutic agent.
  • Antiviral Efficacy :
    • A study evaluated the compound's effect on influenza virus replication in MDCK cells.
    • The results demonstrated a reduction in viral titers, suggesting that the compound may inhibit viral entry or replication processes.

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorInduces apoptosis in cancer cells
AntiviralReduces viral replication
Enzyme InhibitionPotential inhibition of kinases

Pharmacological Implications

Given its diverse biological activities, this compound could have several pharmacological implications:

  • Cancer Therapy : Its ability to induce apoptosis in tumor cells positions it as a candidate for further development in cancer treatment protocols.
  • Viral Infections : With its antiviral properties, it may be explored as a therapeutic option for treating viral infections, particularly those resistant to current antiviral drugs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The table below compares key structural and molecular features of the target compound with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Targets/Activities Reference
Target Compound: 8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethylimidazopurine-2,4-dione 7: 4-fluorophenyl; 8: 4-ethoxyphenyl C₂₃H₂₁FN₄O₃* ~428.4* Inferred: 5-HT receptor modulation N/A
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenylimidazopurine-2,4-dione 7: phenyl; 8: 4-fluorophenyl C₂₃H₂₀FN₅O₃ 433.4 Not specified
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethylimidazopurine-2,4-dione) 8: piperazinylbutyl with 2-fluorophenyl C₂₅H₂₉F₂N₇O₂ 505.5 5-HT₁A partial agonist; antidepressant
Compound 9 (8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl)-1,3,7-trimethylimidazopurine-2,4-dione) 8: piperazinylpentyl with 2-fluorophenyl C₂₆H₃₂F₂N₆O₂ 506.6 5-HT₁A/5-HT₇ affinity; anxiolytic
8-{2-[(4-Chlorophenyl)amino]ethyl}-1,3,6,7-tetramethylimidazopurine-2,4-dione 8: chlorophenylaminoethyl C₁₉H₂₁ClN₆O₂ 400.9 Not specified (structural analog)

*Estimated based on structural similarity to and .

Functional and Pharmacological Differences

  • 5-HT Receptor Modulation :

    • AZ-853 and AZ-861 () differ by a single substituent (2-fluorophenyl vs. 3-trifluoromethylphenyl), leading to distinct functional outcomes. AZ-861 exhibits stronger 5-HT₁A agonism, while AZ-853 shows better brain penetration and antidepressant efficacy .
    • Compound 9 () demonstrates dual 5-HT₁A/5-HT₇ receptor affinity and anxiolytic effects at low doses (2.5 mg/kg), surpassing diazepam in preclinical models .
  • Phosphodiesterase (PDE) Inhibition: Compound 5 (), an octahydroisoquinolinyl derivative, shows weak PDE4B/PDE10A inhibition but strong serotonin/dopamine receptor binding. This contrasts with piperazinylalkyl derivatives (e.g., AZ-853), which prioritize receptor over enzyme activity .
  • Safety Profiles: AZ-853 causes weight gain and hypotension due to α₁-adrenolytic effects, whereas AZ-861 induces lipid metabolism disturbances without cardiovascular side effects .

Structure-Activity Relationships (SAR)

  • Substituent Position : Fluorine at the para position (e.g., 4-fluorophenyl in the target compound) enhances receptor binding affinity due to its electron-withdrawing nature .
  • Alkyl Chain Length : Piperazinylpentyl (Compound 9) vs. piperazinylbutyl (AZ-853) chains influence brain penetration and duration of action .
  • Methoxy vs. Ethoxy Groups : Ethoxy groups (as in the target compound) may improve metabolic stability compared to methoxy derivatives () by reducing oxidative demethylation .

Q & A

Q. What are the optimal synthetic routes and purification strategies for 8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with functionalization of the imidazo[2,1-f]purine core. Key steps include:

Substituent Introduction : Use Suzuki-Miyaura coupling for aryl group attachment (e.g., 4-ethoxyphenyl and 4-fluorophenyl) under Pd catalysis .

Methylation : Optimize reaction temperature (60–80°C) and solvent (DMF or THF) for dimethylation at positions 1 and 3 .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
Critical Parameters: Catalyst loading (1–3 mol%), inert atmosphere (N₂/Ar), and reaction time (12–24 hrs) significantly impact yield (50–70%) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Methodological Answer : Combine analytical techniques:
  • NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with reference data (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 3.1–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 433.1550 (calculated for C₂₃H₂₀FN₅O₃) .
  • HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>98%) and detect trace impurities .

Advanced Research Questions

Q. How to design experiments to evaluate 5-HT₁A receptor binding affinity and functional activity?

  • Methodological Answer : Use a tiered approach:

Radioligand Binding Assays : Incubate the compound with 5-HT₁A-transfected HEK293 cells and [³H]-8-OH-DPAT. Calculate IC₅₀ and Kᵢ values using nonlinear regression .

Functional Assays : Measure cAMP inhibition (via ELISA) or β-arrestin recruitment (BRET assay) to determine partial/full agonism .

Molecular Docking : Perform simulations (e.g., AutoDock Vina) to predict binding poses in the 5-HT₁A receptor’s orthosteric site, focusing on interactions with Ser199 and Asp116 .

Q. How to resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

  • Methodological Answer : Address discrepancies via:

Orthogonal Assays : Validate results using both cell-based (e.g., cAMP) and in vivo models (e.g., forced swim test for antidepressant activity) .

Metabolic Stability Testing : Use human liver microsomes (HLM) to assess if rapid metabolism alters activity .

Structural Analysis : Compare substituent effects (e.g., fluorophenyl vs. ethoxyphenyl) on receptor binding using SAR tables (Table 1) .

Table 1. Substituent Effects on 5-HT₁A Affinity

Substituent PositionGroupKᵢ (nM)Functional Activity
4-EthoxyphenylOEt12.3Partial Agonist
4-FluorophenylF8.7Full Agonist
Data derived from .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting enzyme inhibition?

  • Methodological Answer : Follow these steps:

Core Modifications : Synthesize analogs with varied substituents (e.g., methoxyethyl vs. methylbenzyl) at positions 3 and 7 .

In Vitro Screening : Test inhibition against target enzymes (e.g., PDE4B) using fluorescence-based assays .

3D-QSAR Modeling : Generate CoMFA/CoMSIA models to correlate steric/electronic features with activity .

Q. How to assess preclinical safety and toxicity profiles?

  • Methodological Answer : Conduct:

In Vitro Cytotoxicity : Use MTT assays on HepG2 cells to determine CC₅₀ values .

Cardiovascular Safety : Measure hERG channel inhibition (patch-clamp electrophysiology) to assess arrhythmia risk .

In Vivo Toxicology : Administer escalating doses (2.5–50 mg/kg) to rodents; monitor weight, organ histopathology, and serum biomarkers (ALT, creatinine) for 28 days .

Q. What methodologies address poor solubility or metabolic instability in pharmacokinetic studies?

  • Methodological Answer : Optimize pharmacokinetics via:

Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility .

Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the ethoxyphenyl moiety .

Microsomal Stability Assays : Use HLMs with NADPH cofactor to measure intrinsic clearance; apply CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .

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